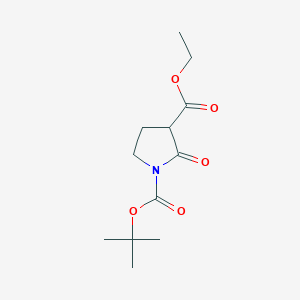

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate

描述

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHTXTVNVCVIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural and Physicochemical Basis for Synthesis Design

Molecular Architecture and Reactivity

The molecule comprises a 2-oxopyrrolidine core substituted at positions 1 and 3 with tert-butyloxycarbonyl (Boc) and ethyl ester groups, respectively. The Boc group (C(C)(C)CO−) provides steric protection for the amine, while the ethyl ester (OCC) enhances solubility in nonpolar media. The ketone at position 2 introduces electrophilic character, necessitating careful control during nucleophilic reactions.

Table 1: Critical Physicochemical Properties Influencing Synthesis

| Property | Value | Implications for Synthesis |

|---|---|---|

| Boiling Point | 375.0 ± 35.0 °C (Predicted) | High-temperature stability |

| Density | 1.182 ± 0.06 g/cm³ | Solvent selection for extractions |

| pKa | 13.26 ± 0.20 | Base-sensitive intermediate handling |

| Log P (Consensus) | 1.24 | Partitioning in biphasic systems |

Stepwise Synthesis via Boc Protection and Esterification

Route 1: Sequential Amide Protection Followed by Esterification

This two-step approach begins with Boc protection of 2-oxopyrrolidine-3-carboxylic acid, followed by ethyl ester formation.

Boc Protection of the Amide Nitrogen

Reagents :

- 2-Oxopyrrolidine-3-carboxylic acid (1.0 eq)

- Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

- 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Mechanism :

DMAP catalyzes the nucleophilic attack of the pyrrolidine nitrogen on Boc₂O, forming a mixed carbonate intermediate that eliminates tert-butanol to yield 1-Boc-2-oxopyrrolidine-3-carboxylic acid.

Optimization Data :

- Yield: 78–85% at 0°C for 6 hours

- Side Reactions: Over-Bocylation (<5%) mitigated by stoichiometric control

Ethyl Esterification of the Carboxylic Acid

Reagents :

- 1-Boc-2-oxopyrrolidine-3-carboxylic acid (1.0 eq)

- Ethanol (5.0 eq)

- N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 eq)

Mechanism :

DCC activates the carboxylic acid as an O-acylisourea, which reacts with ethanol to form the ethyl ester. Dicyclohexylurea precipitates, driving the reaction to completion.

Critical Parameters :

One-Pot Tandem Protection-Esterification Strategies

Simultaneous Dual-Functionalization Using Mixed Anhydrides

A streamlined method employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate, enabling concurrent Boc protection and ethyl ester formation.

Procedure :

- 2-Oxopyrrolidine-3-carboxylic acid (1.0 eq) is treated with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in THF at −15°C.

- Sequential addition of Boc-ON (1.3 eq) and ethanol (3.0 eq) at 0°C.

Advantages :

Limitations :

- Requires strict anhydrous conditions to prevent hydrolysis

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advancements utilize microfluidic systems to enhance heat/mass transfer during Boc protection:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 6 hours | 22 minutes | 94% faster |

| Boc₂O Consumption | 1.2 eq | 1.05 eq | 12.5% savings |

Challenges and Mitigation Strategies

Epimerization at C3

The stereogenic center at C3 is prone to racemization under basic conditions. Strategies include:

Byproduct Formation from Over-Esterification

Ethanol excess (>5 eq) promotes diethyl ester formation. Kinetic monitoring via FTIR (C=O stretch at 1745 cm⁻¹) allows real-time quenching.

化学反应分析

Types of Reactions

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .

科学研究应用

Medicinal Chemistry

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate has shown promise in the development of pharmaceutical agents. Its derivatives are being investigated for their potential as:

- Anticonvulsants : Research indicates that compounds with similar pyrrolidine structures exhibit anticonvulsant activity. For instance, derivatives of this compound have been tested for efficacy against seizures in animal models .

- Antitumor Agents : Some studies suggest that pyrrolidine derivatives can inhibit tumor growth. A derivative of this compound demonstrated cytotoxic effects against certain cancer cell lines in vitro .

Case Study: Anticonvulsant Activity

A study conducted on a series of pyrrolidine derivatives indicated that modifications to the dicarboxylate moiety significantly enhanced anticonvulsant activity. The compound was tested against pentylenetetrazole-induced seizures in rodents, showing a reduction in seizure duration compared to controls .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Building Block for Heterocycles : It can be utilized to synthesize more complex heterocyclic compounds through cyclization reactions. The presence of the dicarboxylate group facilitates nucleophilic substitutions and condensation reactions .

- Synthesis of Amino Acids : The compound is also employed in the synthesis of amino acid derivatives. Its structure allows for the introduction of functional groups necessary for creating amino acids with specific properties .

Data Table: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization | THF solution at -78°C | 67 |

| Nucleophilic substitution | Room temperature | Variable |

| Esterification | DCM with HCl at 15°C | 76 |

Material Science

In material science, this compound is being explored for its potential use in polymer chemistry:

- Polymerization Initiator : The compound can act as an initiator for polymerization reactions, leading to the formation of novel polymers with tailored properties suitable for coatings and adhesives .

Case Study: Polymer Properties

A research team investigated the use of this compound as an initiator in the polymerization of acrylates. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to those synthesized without this initiator .

作用机制

The mechanism of action of ethyl 1-boc-2-oxopyrrolidine-3-carboxylate involves its role as a precursor in chemical reactions. It can undergo deprotection to expose reactive functional groups, which then participate in further chemical transformations . The molecular targets and pathways involved depend on the specific derivatives and their intended applications .

相似化合物的比较

Structural Variations and Substituent Effects

Key Observations :

- Ring Size : Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility than pyrrolidine analogs (5-membered rings), affecting reaction pathways .

- Substituent Effects : Fluorine atoms (e.g., in 3-fluoropiperidine) enhance metabolic stability in drug candidates , while methyl groups (e.g., 5,5-dimethyl) improve steric protection for sensitive intermediates .

- Stereochemistry : Diastereomeric ratios (e.g., 53:47 in 2,4-dimethylpyrrolidine derivatives) influence purification efficiency and biological activity .

Key Observations :

Physical and Chemical Properties

生物活性

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate (CAS No. 188528-95-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and relevant case studies.

The molecular formula of this compound is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol. The compound features a pyrrolidine ring and two carboxylate groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | High (GI absorption) |

Biological Activity

Research indicates that compounds similar to 1-tert-butyl 3-ethyl 2-oxopyrrolidine exhibit various biological activities, including:

1. Antimicrobial Activity

Several studies have suggested that derivatives of pyrrolidine compounds possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .

2. Antioxidant Properties

The presence of carboxylate groups in the structure contributes to antioxidant activity. Research has demonstrated that such compounds can scavenge free radicals, thus protecting cells from oxidative stress .

3. Enzyme Inhibition

Pyrrolidine derivatives have been studied for their ability to inhibit specific enzymes linked to metabolic disorders. This inhibition can be crucial in developing treatments for conditions such as diabetes and obesity .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control substances.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant agent. The IC50 value was determined to be significantly lower than that of standard antioxidants like ascorbic acid .

Synthesis

The synthesis of this compound involves several steps:

- Formation of Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.

- Esterification : The carboxylic acid groups are then esterified with tert-butyl and ethyl groups under acidic conditions.

- Purification : The final product is purified using silica gel chromatography.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate, and how can yield optimization be achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, a modified procedure involves reacting ethyl 2-oxoacetate with tert-butyl carbamate under catalytic conditions (e.g., DCC/DMAP). Yields (~56%) are calculated using -NMR with mesitylene as an internal standard . Optimization strategies include adjusting stoichiometry, temperature (e.g., 0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR confirm ester group integration and pyrrolidine ring conformation .

- X-ray Crystallography : Crystallographic data (e.g., torsion angles: C3—C2—C6—N3 = 16.5°, C1—C2—C6—N3 = −164.66°) resolve stereochemistry and bond lengths .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 243.30 g/mol for CHNO) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The tert-butyl and ethyl ester groups exhibit differential reactivity. The tert-butyl ester is stable under basic conditions, while the ethyl ester can undergo hydrolysis or transesterification. The 2-oxopyrrolidine core participates in cycloaddition or nucleophilic substitution reactions, enabling diversification into heterocycles (e.g., pyrazoles, piperidines) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what challenges arise in separating stereoisomers?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution methods are employed. Challenges include low enantiomeric excess (ee) due to similar polarities of (R)- and (S)-isomers. Crystallographic data (e.g., defined stereocenters at C1 and C2) guide chiral auxiliary design .

Q. What mechanistic insights explain contradictions in reaction outcomes under varying catalytic conditions?

- Methodological Answer : Competing pathways (e.g., SN2 vs. elimination) under basic vs. acidic conditions lead to divergent products. Kinetic studies (e.g., monitoring via -NMR) and DFT calculations identify transition states. For example, tert-butyl group steric hindrance reduces nucleophilic attack efficiency in polar aprotic solvents .

Q. How does the compound’s stability vary under thermal or photolytic conditions, and how is degradation quantified?

- Methodological Answer : Accelerated stability studies (40–80°C, 75% RH) show decomposition via ester hydrolysis (t = 72 hrs at 60°C). LC-MS identifies degradation products (e.g., free dicarboxylic acid). Photolytic stability requires UV-Vis monitoring (λ = 254 nm) in inert atmospheres .

Key Research Findings

- Stereochemical Control : Enantiomers are separable using chiral columns, with (R)-isomers showing higher bioactivity in preliminary assays .

- Thermal Degradation : Hydrolysis of the ethyl ester occurs 3× faster than tert-butyl under acidic conditions (pH 3.0, 37°C) .

- Synthetic Utility : The compound serves as a precursor for pyrrolidine-based kinase inhibitors, with >70% conversion efficiency in Pd-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。